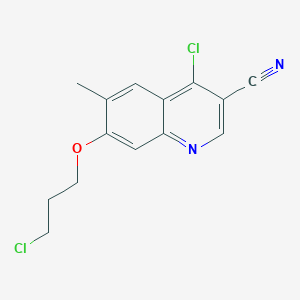
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves several steps. One common method includes the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours. Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and propoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium iodide, and N,N-dimethylformamide. The reaction conditions vary depending on the desired product, with temperatures ranging from 20°C to 85°C and reaction times from 10 to 16 hours.
Major Products Formed
Scientific Research Applications
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of other compounds. It has applications in:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Involved in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.
Industrial Applications: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can result in the modulation of specific biochemical pathways, contributing to its observed effects in medicinal and synthetic chemistry applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: A similar compound with a methoxy group instead of a methyl group.
4-Chloro-7-(3-chloropropoxy)-3-cyano-6-methyloxyquinoline: Another derivative with a cyano group.
Uniqueness
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H12Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |
InChI Key |
CPCWOJDSRSYVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


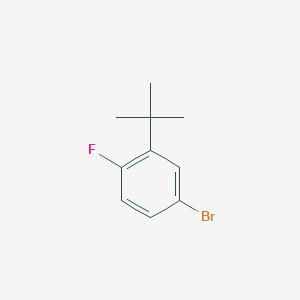

![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
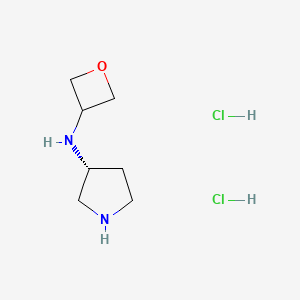

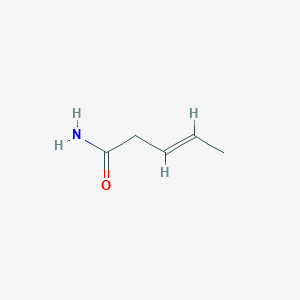
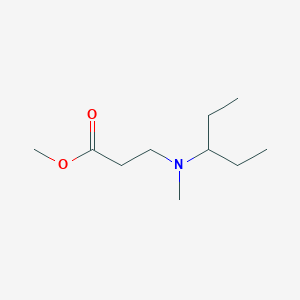
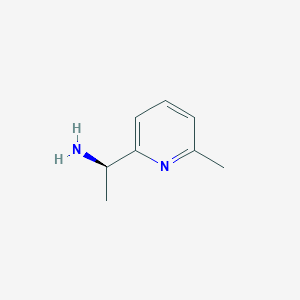

![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
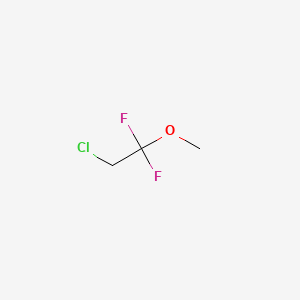
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)
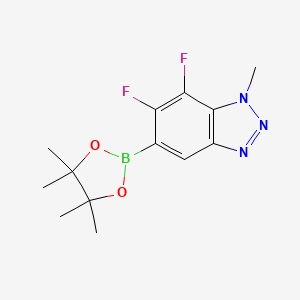
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
